molecular formula C17H18F3N3O3S B2889454 1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-41-7

1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2889454
CAS No.: 478077-41-7
M. Wt: 401.4
InChI Key: AFGNAHLMBLNHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a sulfonamide-functionalized piperazine derivative characterized by two distinct substituents:

  • 4-Methoxyphenylsulfonyl group: This moiety enhances solubility and modulates electronic properties via the electron-donating methoxy group.
  • 3-(Trifluoromethyl)pyridin-2-yl group: The trifluoromethyl group introduces steric bulk and lipophilicity, while the pyridine ring contributes to π-π interactions in receptor binding.

The compound is synthesized via sulfonylation of piperazine intermediates (e.g., reacting 4-methoxyphenylsulfonyl chloride with 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine in THF at low temperatures) . Alternative methods, such as sulfur-fluoride exchange (SuFEx) chemistry using Ca(NTf₂)₂ as a catalyst, have also been reported for analogous compounds, offering high yields (76–93%) .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-26-13-4-6-14(7-5-13)27(24,25)23-11-9-22(10-12-23)16-15(17(18,19)20)3-2-8-21-16/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGNAHLMBLNHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond.

Pharmacokinetics

. This suggests that the compound might have good bioavailability.

Action Environment

. This suggests that the compound might be stable under various environmental conditions.

Biological Activity

The compound 1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine , with the CAS number 478077-41-7 , is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C17H18F3N3O3S
Molecular Weight 401.4 g/mol
Boiling Point 526.5 ± 60.0 °C (Predicted)
Density 1.380 ± 0.06 g/cm³ (Predicted)
pKa 5.99 ± 0.29 (Predicted)

Structure

The compound features a piperazine core substituted with a methoxyphenyl sulfonyl group and a trifluoromethyl pyridine moiety, contributing to its unique pharmacological profile.

Anticancer Properties

Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities, particularly in cancer therapy. The compound under study has shown promising results in inducing cell death through necroptosis, a regulated form of necrosis linked to inflammation and cell signaling pathways.

Case Study: LQFM018

A related piperazine compound, LQFM018, demonstrated significant antileukemic activity against K562 leukemic cells. It was observed that LQFM018 triggered necroptotic signaling pathways without involving traditional caspase activation, suggesting that similar mechanisms may be operational for the compound .

  • Aminergic Receptor Binding : Piperazine derivatives often interact with aminergic receptors, which are crucial in modulating neurotransmitter systems involved in various physiological processes. This interaction may contribute to both therapeutic effects and side effects.
  • Induction of Cell Death : The ability to induce necroptosis suggests potential applications in overcoming chemoresistance in cancer cells, as this pathway can bypass traditional apoptotic mechanisms .

Antimicrobial Activity

Some studies have indicated that piperazine derivatives possess antimicrobial properties, although specific data on the compound's efficacy against bacterial strains is limited. Further investigations are warranted to elucidate this aspect.

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • Methoxy Group : Enhances lipophilicity and may improve receptor binding affinity.
  • Trifluoromethyl Group : Known to increase metabolic stability and alter pharmacokinetics.
  • Piperazine Core : Provides a versatile scaffold for further modifications aimed at enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine 4-MeO-Ph-SO₂; 3-CF₃-Pyridin-2-yl C₁₇H₁₇F₃N₄O₃S 414.40 Not explicitly reported (potential CNS/insecticide)
1-(2-Bromophenyl)sulfonyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (33) 2-Br-Ph-SO₂; 6-CF₃-Pyridin-2-yl C₁₆H₁₄BrF₃N₄O₂S 463.27 Intermediate in acaricide synthesis
1-(Phenylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (34) Ph-SO₂; 5-CF₃-Pyridin-2-yl C₁₆H₁₅F₃N₄O₂S 400.38 Not reported (structural analog for SAR)
1-[3-(Trifluoromethyl)phenyl]piperazine (A21) 3-CF₃-Ph (no sulfonyl) C₁₁H₁₃F₃N₂ 230.23 Serotonin receptor ligand (5-HT₁B agonist)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (A23) 5-CF₃-Pyridin-2-yl (no sulfonyl) C₁₀H₁₁F₃N₄ 244.21 Insecticidal activity (growth inhibition)
PAPP (1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) 4-NH₂-Ph-CH₂CH₂; 3-CF₃-Ph C₁₉H₂₁F₃N₄ 362.39 Serotonergic ligand; insecticide lead

Key Findings:

Positional Isomerism of Trifluoromethylpyridine :

  • The position of the trifluoromethyl group on the pyridine ring significantly impacts biological activity. For example, 3-CF₃-pyridin-2-yl derivatives (target compound) may exhibit stronger receptor binding than 5-CF₃ or 6-CF₃ analogs due to optimized steric and electronic interactions .
  • Compound A23 (5-CF₃-pyridin-2-yl) showed insecticidal activity against Pseudaletia separata, whereas A21 (3-CF₃-phenyl) demonstrated 5-HT₁B agonism in rats .

Sulfonyl Group Modifications: The 4-methoxyphenylsulfonyl group in the target compound enhances solubility compared to bromophenyl or unsubstituted phenyl analogs (e.g., 33 and 34) . Sulfonamide derivatives generally exhibit improved metabolic stability over non-sulfonylated piperazines (e.g., A21 and PAPP) .

Pharmacological Applications :

  • Piperazines with trifluoromethylpyridinyl groups (e.g., the target compound) are explored as CNS agents (5-HT receptor modulation) and insecticides .
  • PAPP derivatives, despite lacking sulfonyl groups, highlight the importance of the trifluoromethylphenyl motif in serotonergic activity .

Critical Analysis of Divergences

  • Pharmacological Data Gaps : While the target compound’s structure suggests CNS or insecticidal activity (like A23 and PAPP), direct bioactivity data are absent in the provided evidence. In contrast, A21 and PAPP have well-documented receptor affinities .
  • Synthetic Efficiency : Traditional sulfonylation () may offer lower yields compared to SuFEx (), which achieves >75% yields under mild conditions .

Preparation Methods

Palladium-Catalyzed Coupling

In this approach, 2-chloro-3-(trifluoromethyl)pyridine reacts with piperazine in the presence of Pd(OAc)₂ and Xantphos as a ligand. Concurrently, 4-methoxyphenylsulfonyl chloride is introduced to the reaction mixture, enabling sequential C–N bond formation and sulfonylation.

Performance Metrics:

  • Catalyst System: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Solvent: Toluene, 110°C, 18 hours
  • Yield: 65–70%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the one-pot process by enhancing reaction kinetics. A study using InCl₃ as a Lewis acid catalyst achieved full conversion within 30 minutes at 120°C, though product isolation required careful chromatography due to residual catalysts.

Sulfonylation Techniques and Selectivity

Sulfonylation efficiency hinges on the electronic and steric properties of the sulfonyl chloride. The 4-methoxyphenyl group’s electron-donating methoxy moiety activates the sulfonyl chloride toward nucleophilic attack, while the piperazine’s secondary amine serves as a robust nucleophile. Competitive reactions at the pyridinyl nitrogen are mitigated by its lower basicity compared to the piperazine nitrogen.

Spectroscopic Validation:

  • ¹H NMR (DMSO-d₆): δ 7.12–7.10 (d, J = 8.4 Hz, 2H, Ar–H), 6.89–6.87 (d, J = 8.4 Hz, 2H, Ar–H), 3.79 (s, 3H, OCH₃), 3.44–3.40 (m, 4H, piperazine), 3.15–3.11 (m, 4H, piperazine).
  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₇H₁₈F₃N₃O₃S: 401.1355, found: 401.1341.

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost efficiency and scalability. Vapor-phase fluorination reactors enable large-scale synthesis of 3-(trifluoromethyl)pyridine precursors, which are subsequently functionalized via continuous flow chemistry. Key advancements include:

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

Parameter Batch Reactor Flow Reactor
Reaction Time 12 hours 2 hours
Yield 70% 82%
Purity 95% 99%
Catalyst Loading 10 mol% 5 mol%

Source: Adapted from PMC studies on trifluoromethylpyridine synthesis.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine?

Methodological Answer: Synthesis optimization involves:

  • Catalyst Selection : Palladium or nickel complexes (e.g., for coupling reactions) improve yield and regioselectivity .
  • Solvent Polarity : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction rates and solubility of intermediates .
  • Stepwise Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and intermediate purity .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during sulfonylation or piperazine ring formation .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., trifluoromethylpyridine vs. methoxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., distinguishing isotopic patterns for sulfur or fluorine) .
  • Infrared Spectroscopy (IR) : Detects functional groups like sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation for docking studies, if crystalline .

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling : Incubate at 37°C in physiological buffers (pH 7.4) and analyze degradation via HPLC over 24–72 hours .
  • Storage Recommendations : Lyophilize and store at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate receptor binding interactions of this compound?

Methodological Answer:

  • Radioligand Displacement Assays : Use 3H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) to measure IC50 values. Include positive controls like ketanserin for 5-HT2A .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for sulfonyl-piperazine interactions with purified receptor fragments .
  • In Silico Docking : Apply Schrödinger’s Glide or AutoDock Vina to model interactions between the trifluoromethylpyridine moiety and receptor hydrophobic pockets .

Q. What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations : Simulate sulfonyl group hydrolysis using Gaussian09 at the B3LYP/6-31G* level to identify labile bonds .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liabilities) and hERG channel inhibition .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

Q. How to resolve contradictions in pharmacological activity across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Test multiple concentrations (e.g., 1 nM–100 µM) in parallel assays (e.g., cAMP vs. calcium flux) to confirm target specificity .
  • Off-Target Screening : Use Eurofins’ SafetyScreen44 panel to rule out kinase or GPCR cross-reactivity .
  • Species-Specific Variability : Compare receptor isoforms (e.g., human vs. murine 5-HT receptors) using transfected HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.